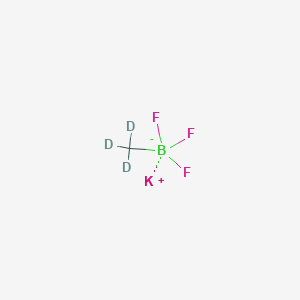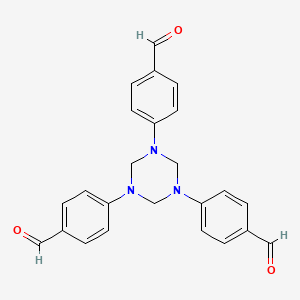
α-Amino-2-Benzofuranacetic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-Amino-2-Benzofuranacetic Acid Methyl Ester: is a chemical compound with the molecular formula C11H11NO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of α-Amino-2-Benzofuranacetic Acid Methyl Ester typically involves the esterification of the corresponding α-amino acid with methanol in the presence of a catalyst. One common method uses trimethylchlorosilane (TMSCl) as a catalyst, which facilitates the esterification process under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: α-Amino-2-Benzofuranacetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce benzofuran alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, α-Amino-2-Benzofuranacetic Acid Methyl Ester serves as a building block for the synthesis of more complex molecules. It is used in the preparation of peptidomimetics and other bioactive compounds .
Biology and Medicine: It is investigated for its potential as a drug candidate for various diseases, including cancer and viral infections .
Industry: In the materials science industry, this compound is used in the development of novel materials with unique properties. Its derivatives are explored for their potential use in electronic devices and sensors.
Wirkmechanismus
The mechanism of action of α-Amino-2-Benzofuranacetic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: A parent compound with a similar structure but lacking the amino and ester functional groups.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Indole: A structurally related compound with a nitrogen atom in the heterocyclic ring.
Uniqueness: α-Amino-2-Benzofuranacetic Acid Methyl Ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its amino and ester groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
CAS-Nummer |
1822542-50-6 |
|---|---|
Molekularformel |
C₁₁H₁₁NO₃ |
Molekulargewicht |
205.21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)


